2-Morpholinobenzoic acid
Overview
Description
- 2-Morpholinobenzoic acid (CAS Number: 42106-48-9) is a member of the B vitamin family, specifically Vitamin B9 or folate.
- It is an essential cofactor for enzymes involved in DNA and RNA synthesis.
- Folic acid is required for the synthesis of purines, pyrimidines, and methionine before their incorporation into DNA or protein.
- It plays a protective role in cancer development and is crucial during rapid cell division phases like infancy, pregnancy, and erythropoiesis.
- Humans cannot synthesize folic acid endogenously, so dietary intake or supplementation is necessary.
Synthesis Analysis
- Synthesis methods include reactions with sodium hydroxide in methanol, yielding 2-(morpholin-4-yl)-benzoic acid.
- The yield is typically around 90% of theory.
Molecular Structure Analysis
- Chemical Formula : C₁₁H₁₃NO₃
- Molecular Weight : 207.23 g/mol
- InChI Key : XUBUJTVBAXQIKG-UHFFFAOYSA-N
- The structure consists of a benzene ring with a morpholine group attached.
Chemical Reactions Analysis
- PC-PLC Inhibition : 2-morpholinobenzoic acids inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), a potential target for cancer therapeutics.
- Nitric Oxide (NO) Release : Incorporating NO-releasing groups enhances anti-proliferative activity in cancer cell lines.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Purity : 97%
- Storage : Sealed in dry conditions at room temperature
Scientific Research Applications
Chemical Stability and Degradation Studies
The chemical stability and degradation of compounds related to 2-Morpholinobenzoic acid, such as morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, have been explored. Studies show that these compounds are stable under various conditions, with the most destructive actions occurring due to H2O2 and UV radiation exposure (Varynskyi & Kaplaushenko, 2019).
Morpholine as a Medicinal Scaffold
Morpholine, a key component in 2-Morpholinobenzoic acid, is significant in medicinal chemistry. It's a privileged structural component in bioactive molecules due to its biological activities and improved pharmacokinetic profiles. Recent research emphasizes novel synthetic strategies for morpholine, highlighting its role in drug discovery projects (Tzara, Xanthopoulos, & Kourounakis, 2020).
Biological Activities and Pharmacological Importance
Morpholine derivatives, including 2-Morpholinobenzoic acid, exhibit a wide range of biological activities. These compounds have shown potential in increasing potency and providing desirable drug-like properties in various therapeutical areas (Kourounakis, Xanthopoulos, & Tzara, 2020).
Synthesis and Applications in Drug Development
The synthesis of 2-Morpholinobenzoic acid derivatives and their use in developing medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides has been documented. These derivatives play a crucial role in the synthesis of various drugs, emphasizing their importance in pharmaceutical research (Zhao, Lan, Xu, & Xiong, 2017).
Gene Expression Manipulation in Zebrafish
Morpholino oligomers, related to 2-Morpholinobenzoic acid, are used to knock down specific genes in zebrafish. This research has significant implications for understanding gene functions and networks in developmental biology (Wang, Wu, Wang, Lv, Yang, & Tang, 2012).
Diagnostic Applications
Morpholinos, including derivatives of 2-Morpholinobenzoic acid, have diagnostic applications. Their unique properties like backbone charge neutrality and resistance to enzymatic degradation enhance the analysis of nucleic acids, contributing to advancements in molecular diagnostics (Levicky, Koniges, & Tercero, 2017).
Safety And Hazards
- Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
- Proper precautions include protective gear and avoiding inhalation or ingestion.
Future Directions
- Research continues to explore the potential of PC-PLC inhibitors and their NO-releasing derivatives for cancer therapy.
Please note that this analysis is based on available information, and further research may yield additional insights. 🌟
properties
IUPAC Name |
2-morpholin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUJTVBAXQIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380186 | |
Record name | 2-Morpholinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinobenzoic acid | |
CAS RN |
42106-48-9 | |
Record name | 2-Morpholinobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholin-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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